
Iproniazid
Vue d'ensemble
Description
L'iproniazide, de nom chimique N-isopropylisonicotinohydrazide, est un inhibiteur non sélectif et irréversible de la monoamine oxydase de la classe des hydrazines. Il a été initialement développé pour le traitement de la tuberculose, mais a ensuite été reconnu pour ses propriétés antidépressives. L'iproniazide a été le premier médicament de la série des inhibiteurs de la monoamine oxydase à être introduit en médecine en 1958. son utilisation a été interrompue dans la plupart des pays du monde en raison de sa toxicité hépatique .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'iproniazide peut être synthétisé par plusieurs voies. Le précurseur le plus courant est l'isonicotinate de méthyle, qui forme l'isonicotinohydrazide lorsqu'il réagit avec l'hydrazine. L'isonicotinohydrazide est ensuite mis à réagir avec l'iodure d'isopropyle pour donner de l'iproniazide .
Méthodes de production industrielle : La production industrielle de l'iproniazide implique la synthèse à grande échelle de l'isonicotinohydrazide suivie de sa réaction avec l'iodure d'isopropyle dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée. La réaction nécessite généralement des conditions anhydres et l'utilisation de solvants tels que l'éthanol ou le méthanol .
Analyse Des Réactions Chimiques
Types de réactions : L'iproniazide subit plusieurs types de réactions chimiques, notamment l'hydrolyse, la désalkylation et l'oxydation .
Réactifs et conditions courants :
Hydrolyse : L'iproniazide est hydrolysé en acide isonicotinique et en isopropylhydrazine en présence d'eau.
Désalkylation : La désalkylation de l'iproniazide conduit à la formation d'isoniazide et d'acétone.
Oxydation : Les réactions d'oxydation peuvent décomposer le composé en molécules plus simples.
Produits principaux : Les principaux produits formés par ces réactions comprennent l'acide isonicotinique, l'isopropylhydrazine, l'isoniazide et l'acétone .
4. Applications de la recherche scientifique
L'iproniazide a été largement étudié pour ses effets psychiatriques. Ce fut le premier inhibiteur de la monoamine oxydase cliniquement efficace et il a été utilisé pour traiter la dépression mentale. Le composé s'est avéré énergiser plutôt que de sédater les patients déprimés, ce qui en fait une découverte significative dans le domaine de la psychopharmacologie .
Outre ses applications psychiatriques, l'iproniazide a été utilisé dans la recherche pour comprendre le métabolisme des neurotransmetteurs et la relation entre les troubles psychiatriques et le métabolisme des neurotransmetteurs .
5. Mécanisme d'action
L'iproniazide exerce ses effets en inhibant l'enzyme monoamine oxydase, qui est responsable de la dégradation des neurotransmetteurs tels que la norépinéphrine, la sérotonine et la dopamine. En inhibant cette enzyme, l'iproniazide augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui entraîne une amélioration de l'humeur et une stimulation émotionnelle .
Composés similaires :
Isoniazide : Chimiquement similaire à l'iproniazide, principalement utilisé pour le traitement de la tuberculose.
Phénélzine : Un autre inhibiteur de la monoamine oxydase utilisé comme antidépresseur.
Isocarboxazide : Un inhibiteur de la monoamine oxydase ayant des propriétés antidépressives similaires
Unicité : L'iproniazide était unique en sa capacité à énergiser les patients plutôt qu'à les sédater, ce qui était une distinction significative dans le traitement de la dépression. sa toxicité hépatique a conduit à son remplacement par d'autres inhibiteurs de la monoamine oxydase ayant moins d'effets secondaires .
Applications De Recherche Scientifique
Historical Context and Development
Iproniazid was synthesized in the early 1950s during efforts to develop new treatments for tuberculosis. Its antidepressant effects were discovered serendipitously when patients treated with isoniazid exhibited mood elevation. This led to the modification of isoniazid into this compound, which was approved for use in treating severe depression in 1958. However, due to serious side effects, particularly liver damage, its clinical use was discontinued in many regions by the early 1960s .
Therapeutic Applications
Despite its withdrawal from most markets, this compound's legacy continues in psychiatric research. Its applications include:
- Severe Depression Treatment : this compound was one of the first medications shown to effectively treat severe depressive disorders. Clinical studies demonstrated significant improvements in mood and social functioning among patients who had previously been unresponsive to other treatments .
- Research on Neurotransmitter Dynamics : this compound has been instrumental in establishing the link between neurotransmitter metabolism and psychiatric disorders. Its use helped pave the way for further research into MAOIs and their role in treating depression .
Case Studies
Several key studies illustrate this compound's impact on depression treatment:
- Kline's Study (1957) : Dr. Nathan Kline reported significant mood improvements in patients treated with this compound at Rockland State Hospital. Over a five-week observation period, patients exhibited increased alertness and sociability, leading to its widespread adoption in psychiatric care .
- Controlled Clinical Trials : A controlled study involving 100 patients highlighted this compound's efficacy compared to traditional treatments like electroconvulsive therapy. Patients receiving this compound showed marked improvement in depressive symptoms within weeks .
- Animal Studies : Research conducted on rat models demonstrated this compound's hepatotoxicity and its mechanism of inducing liver necrosis through covalent binding with liver proteins. These studies contributed to understanding the safety profile of MAOIs .
Adverse Effects and Safety Concerns
The primary concern regarding this compound is its hepatotoxicity, which led to its withdrawal from clinical use in many countries. Adverse effects reported include dizziness, drowsiness, headaches, and muscle twitching; however, many of these effects were transient . The risk associated with dietary restrictions—particularly foods high in tyramine—further complicated its clinical application.
Mécanisme D'action
Iproniazid exerts its effects by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced mood and emotional stimulation .
Comparaison Avec Des Composés Similaires
Isoniazid: Chemically similar to iproniazid, used primarily for the treatment of tuberculosis.
Phenelzine: Another monoamine oxidase inhibitor used as an antidepressant.
Isocarboxazid: A monoamine oxidase inhibitor with similar antidepressant properties
Uniqueness: this compound was unique in its ability to energize patients rather than sedate them, which was a significant distinction in the treatment of depression. its hepatotoxicity led to its replacement by other monoamine oxidase inhibitors with fewer side effects .
Activité Biologique
Iproniazid, a monoamine oxidase inhibitor (MAOI), was initially developed as a treatment for tuberculosis but was serendipitously discovered to have significant antidepressant properties. This compound has been extensively studied for its biological activity, particularly in relation to its mechanism of action, therapeutic effects, and associated risks.
This compound acts primarily by inhibiting monoamine oxidases (MAOs), enzymes responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition occurs through the formation of an active metabolite, isopropylhydrazine, which binds to the active site of MAOs, leading to a competitive and irreversible inhibition under aerobic conditions . This mechanism enhances the levels of these neurotransmitters in the synaptic cleft, contributing to its mood-elevating effects.
Mechanism | Description |
---|---|
MAO Inhibition | Directly inhibits MAO activity |
Active Metabolite | Forms isopropylhydrazine which further inhibits MAO |
Competitive Binding | Displaces non-hydrazine inhibitors from the active site |
Clinical Efficacy
This compound's antidepressant effects were first noted in the early 1950s when treated patients exhibited significant mood elevation. A landmark study by Loomer et al. (1957) reported that 70% of depressed patients responded favorably to this compound . Subsequent trials have shown mixed results; while many patients experienced relief from depressive symptoms, the overall efficacy has been described as modest compared to newer antidepressants.
Case Studies
- Early Observations : Dr. William Furst's case series indicated that approximately 75% of patients with endogenous depression responded well to this compound, often better than electroconvulsive therapy .
- Long-term Effects : A study conducted at Rockland State Hospital demonstrated that patients who had been unresponsive to other treatments showed marked improvement within five weeks of starting this compound therapy .
- Comparative Efficacy : In a broader analysis comparing various antidepressants, this compound was found to be as effective as phenelzine, with response rates around 66-70% in different patient populations .
Safety and Toxicity
Despite its efficacy, this compound is associated with significant risks, particularly hepatotoxicity due to the formation of isopropyl radicals during its metabolism. Animal studies have shown that doses as low as 10 mg/kg can lead to liver necrosis . The compound has also been linked to other adverse effects such as hypertensive crises when combined with tyramine-rich foods.
Table 2: Adverse Effects Associated with this compound
Adverse Effect | Description |
---|---|
Hepatotoxicity | Risk of liver damage due to alkylating metabolites |
Hypertensive Crisis | Potentially life-threatening increase in blood pressure when consuming tyramine |
Mood Swings | Some patients report fluctuations in mood despite overall improvement |
Propriétés
IUPAC Name |
N'-propan-2-ylpyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGNSNKLVNMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023168 | |
Record name | Iproniazid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-92-2 | |
Record name | Iproniazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iproniazid [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iproniazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iproniazid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iproniazid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPRONIAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D892HFI3XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
161-161.5 | |
Record name | Iproniazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Iproniazid's primary mechanism of action?
A: this compound functions as a potent monoamine oxidase (MAO) inhibitor [, , , ]. This enzyme plays a crucial role in the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.
Q2: How does MAO inhibition impact neurotransmitter levels?
A: By inhibiting MAO, this compound prevents the degradation of these neurotransmitters, leading to their accumulation in the brain [, , , ]. This increase in neurotransmitter levels is thought to contribute to its mood-elevating effects.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol.
Q4: Are there any specific insights into the material compatibility and stability of this compound?
A: While the provided research does not elaborate on material compatibility, it highlights the importance of considering potential drug-drug interactions [, , , ]. This compound's interaction with other medications, especially those metabolized by the same enzymatic pathways, requires careful consideration.
Q5: How do structural modifications of this compound influence its activity?
A: Research suggests that the alkylhydrazine residue of this compound is crucial for its MAO-blocking activity []. Modifications to this structure could alter its potency and selectivity.
Q6: Are there any known analogues of this compound with improved safety profiles?
A: Researchers have explored analogues like isocarboxazid and phenelzine, seeking safer alternatives [, ]. These compounds also inhibit MAO but exhibit different pharmacological profiles.
Q7: How is this compound metabolized in the body?
A: this compound is primarily metabolized in the liver [, ]. One of its metabolites, isopropylhydrazine, has been identified as a potential contributor to its hepatotoxicity [].
Q8: Does this compound induce or inhibit drug-metabolizing enzymes?
A: Research indicates that this compound can inhibit enzymes in the liver responsible for detoxifying drugs like barbiturates and amphetamines []. This inhibition can lead to potentially dangerous drug interactions.
Q9: What were the primary clinical applications of this compound?
A: this compound was initially used as an antituberculosis agent [, , , ]. Its mood-elevating effects led to its application in treating depression [, , , , , , , , , ].
Q10: What are the major safety concerns associated with this compound?
A: The most significant concern is hepatotoxicity, with reports of jaundice and even fatal liver damage [, , , , , , ]. Other adverse effects include hypotension, central nervous system disturbances, and potentially dangerous drug interactions [, , , , ].
Q11: Are there specific genetic factors that might predispose individuals to this compound-induced liver injury?
A: While the research provided doesn't directly address genetic factors, it does highlight that this compound exhibits strain-specific hepatotoxic effects in mice []. This suggests a potential role of genetic predisposition in its toxicity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.